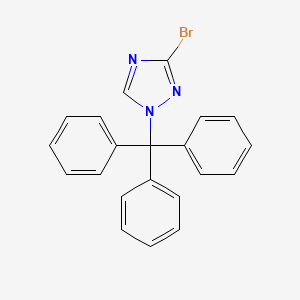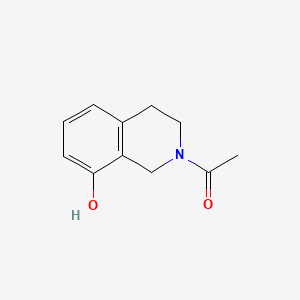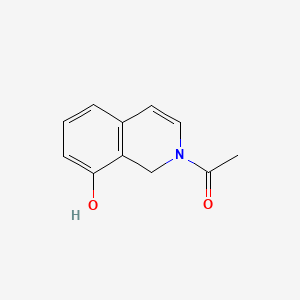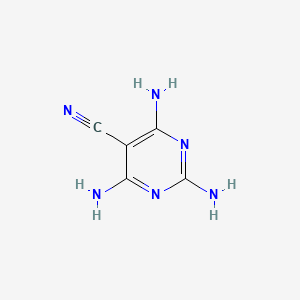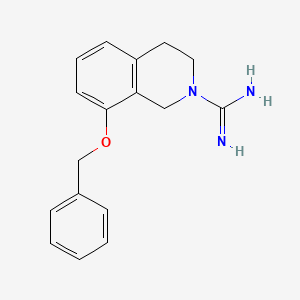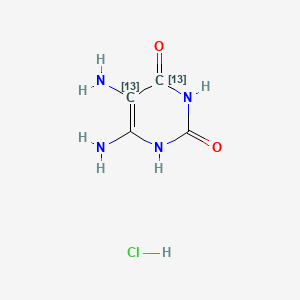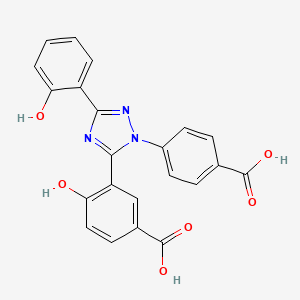
5-Méthoxycarbonyl Déférasirox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxycarbonyl Deferasirox is a chemical compound that belongs to the class of iron chelators. It is used in the treatment of iron overload caused by blood transfusions in patients with thalassemia. The compound has also shown potential in the treatment of other diseases such as cancer and neurodegenerative disorders.
Applications De Recherche Scientifique
5-Methoxycarbonyl Deferasirox is a potent chemical compound used in scientific research. It exhibits complex properties and can be applied in various ways, making it an indispensable tool for studying and understanding different phenomena.
Chemistry: In chemistry, it is used to study iron chelation and its effects on various chemical processes.
Biology: In biological research, it is used to investigate the role of iron in cellular processes and its impact on diseases such as cancer and neurodegenerative disorders.
Medicine: Medically, it is used to treat iron overload in patients with thalassemia and has shown potential in treating other conditions like cancer .
Industry: In the industrial sector, it is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
Target of Action
5-Methoxycarbonyl Deferasirox, also known as Deferasirox, primarily targets iron (Fe3+) in the body . Iron is essential for various biological processes, including cell replication, metabolism, and growth . Excessive iron can lead to toxicity and organ damage .
Mode of Action
5-Methoxycarbonyl Deferasirox is an iron chelator, meaning it binds to iron and forms a stable complex . Specifically, two molecules of 5-Methoxycarbonyl Deferasirox can bind to one atom of iron . This binding is selective for iron (Fe3+), forming a stable complex that is eliminated via the kidneys .
Biochemical Pathways
The primary biochemical pathway affected by 5-Methoxycarbonyl Deferasirox is iron homeostasis . By binding to excess iron, 5-Methoxycarbonyl Deferasirox prevents the accumulation of iron and mitigates the harmful effects of iron overload . Additionally, it has been found to suppress transforming growth factor-ß1 (TGF-ß1) signaling, which plays a role in various cellular processes .
Pharmacokinetics
5-Methoxycarbonyl Deferasirox is highly lipophilic and is bound almost exclusively to serum albumin . After absorption, the time to reach maximum plasma concentration (Tmax) is 1–4 hours post-dose . The main pathway of 5-Methoxycarbonyl Deferasirox metabolism is via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT); a residual 6% of the prodrug is metabolized by cytochrome P450 (CYP) 1A1 and 2D6 . The majority (84%) of 5-Methoxycarbonyl Deferasirox and its metabolites is eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP); the remaining 8% is excreted in the urine .
Result of Action
The primary result of 5-Methoxycarbonyl Deferasirox action is the reduction of iron overload, thereby preventing iron-induced toxicity . In vitro studies have shown that 5-Methoxycarbonyl Deferasirox can inhibit cell proliferation and induce apoptosis in a dose-dependent manner . In vivo studies have also shown that orally administered 5-Methoxycarbonyl Deferasirox can suppress tumor growth .
Action Environment
The action of 5-Methoxycarbonyl Deferasirox can be influenced by various environmental factors. For instance, the bioavailability of 5-Methoxycarbonyl Deferasirox can be affected by the formulation of the drug . Furthermore, the efficacy of 5-Methoxycarbonyl Deferasirox can be influenced by the patient’s iron levels, as well as other factors such as the patient’s renal function .
Safety and Hazards
Orientations Futures
Deferasirox has potential as a therapeutic agent for pancreatic cancer . It affects a number of different pathways and molecules; for instance, deferasirox upregulates NDRG1 expression, inhibits the cell cycle, downregulates mTOR and c-myc expression, and induces apoptosis . In addition, deferasirox appears to potentiate the anti-cancer effects of cisplatin . Although the efficacy of deferasirox remains to be tested in future studies, the results presented here indicate that deferasirox is a promising novel anti-cancer therapeutic agent .
Analyse Biochimique
Biochemical Properties
5-Methoxycarbonyl Deferasirox, like its parent compound Deferasirox, is likely to interact with iron (Fe3+) in the body, forming a stable complex . This interaction is crucial in biochemical reactions, especially in the context of iron overload conditions.
Molecular Mechanism
Deferasirox works by binding trivalent (ferric) iron, forming a stable complex which is eliminated via the kidneys . It’s possible that 5-Methoxycarbonyl Deferasirox shares a similar mechanism of action.
Dosage Effects in Animal Models
While specific studies on 5-Methoxycarbonyl Deferasirox in animal models are lacking, research on Deferasirox has shown that its effects can vary with different dosages . It’s plausible that 5-Methoxycarbonyl Deferasirox may exhibit similar dosage-dependent effects.
Metabolic Pathways
The main pathway of Deferasirox metabolism is via glucuronidation, leading to metabolites M3 (acyl glucuronide) and M6 (2-O-glucuronide) . Oxidative metabolism by cytochrome 450 enzymes to M1 (5-OH deferasirox; presumably by CYP1A) and M4 (5’-OH deferasirox; by CYP2D6) is minor . It’s possible that 5-Methoxycarbonyl Deferasirox is metabolized in a similar manner.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxycarbonyl Deferasirox involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The process starts with dimethyl terephthalate as the raw starting material and proceeds through these steps to yield the final product.
Industrial Production Methods: The industrial production of Deferasirox, which is closely related to 5-Methoxycarbonyl Deferasirox, involves reacting salicyloyl chloride with salicylamide at high temperatures to obtain 2-(2-hydroxyphenyl)benz[e][1,3]oxazin-4-one. This intermediate is then reacted with 4-hydrazinebenzoic acid in the presence of ethanol to give Deferasirox .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxycarbonyl Deferasirox undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparaison Avec Des Composés Similaires
- Deferasirox
- Deferiprone
- Desferrioxamine
Comparison: 5-Methoxycarbonyl Deferasirox is unique in its structure and binding affinity for iron. Compared to Deferasirox, it has a methoxycarbonyl group that may influence its binding properties and efficacy. Deferiprone and Desferrioxamine are also iron chelators but differ in their chemical structures and mechanisms of action. Deferiprone is a bidentate ligand, while Desferrioxamine is a hexadentate ligand, making their iron-binding properties distinct from those of 5-Methoxycarbonyl Deferasirox .
Propriétés
IUPAC Name |
3-[2-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]-4-hydroxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O6/c26-17-4-2-1-3-15(17)19-23-20(16-11-13(22(30)31)7-10-18(16)27)25(24-19)14-8-5-12(6-9-14)21(28)29/h1-11,26-27H,(H,28,29)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUPKLBTSCCXLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=C(C=CC(=C3)C(=O)O)O)C4=CC=C(C=C4)C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-ethyl-1-naphthalenyl)carbonyl]-1H-indole-1-pentanoicacid](/img/structure/B584490.png)
![Tert-butyl 4-[3-(methylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B584491.png)


